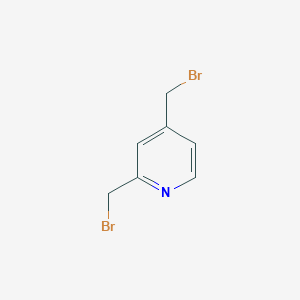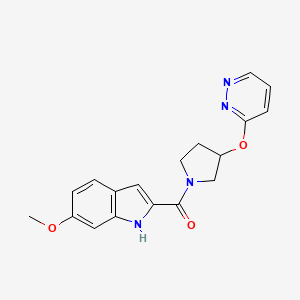
(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C20H21N3O2 . It has a molecular weight of 335.4 g/mol . The compound is characterized by a 2D structure and a 3D conformer .
Molecular Structure Analysis
The compound has a complex structure that includes an indole ring, a pyridazin ring, and a pyrrolidin ring . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .Physical And Chemical Properties Analysis
This compound has several computed properties, including a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . It also has a Topological Polar Surface Area of 58.2 Ų and a Heavy Atom Count of 25 .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Research on compounds like BIIB021, a synthetic HSP90 inhibitor, sheds light on the metabolism and excretion processes of complex molecules, offering insights into their potential therapeutic applications. Such studies, conducted in rats, dogs, and humans, reveal extensive metabolism through processes like hydroxylation, O-demethylation, and glutathione conjugation. Understanding these pathways is crucial for assessing the safety and efficacy of novel therapeutic agents (Lin Xu et al., 2013).
Toxicology and Safety Assessment
Toxicological assessments, such as those conducted on MAM-2201, a synthetic cannabinoid, help determine the safety profile of new chemical entities. These studies provide vital data on the distribution, concentration, and potential toxic effects of compounds within the human body, informing safety guidelines and regulatory decisions (Takeshi Saito et al., 2013).
Analytical Techniques for New Psychoactive Substances
The development and application of advanced analytical techniques, such as 1H NMR spectroscopy and LC-MS/MS, for the identification and characterization of new psychoactive substances (NPS) are essential for resolving complex toxicological cases. Such methodologies enable the accurate identification of unknown compounds and their metabolites, facilitating forensic and clinical toxicology investigations (A. Ameline et al., 2019).
Clinical Applications and Drug Development
The exploration of receptor antagonists, such as mGlu1 and mGlu5 receptor antagonists, in negatively reinforced learning paradigms offers a glimpse into the therapeutic potential of chemically complex molecules. These studies contribute to our understanding of the molecular mechanisms underlying cognitive processes and psychiatric disorders, paving the way for the development of novel treatments (A. Gravius et al., 2005).
Orientations Futures
While specific future directions for this compound are not mentioned in the literature, indole derivatives, in general, have been highlighted for their potential in the treatment of various disorders . Therefore, further exploration and development of this compound could be a potential area of interest.
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-5-4-12-9-16(20-15(12)10-13)18(23)22-8-6-14(11-22)25-17-3-2-7-19-21-17/h2-5,7,9-10,14,20H,6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEUBUIBYIBYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

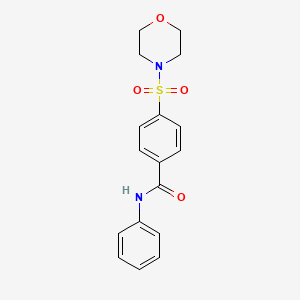
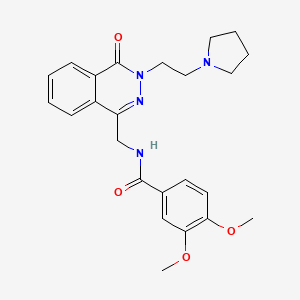
![6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one](/img/structure/B2990696.png)
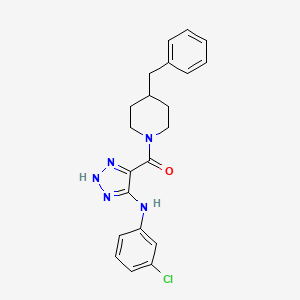
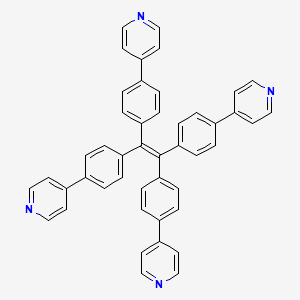
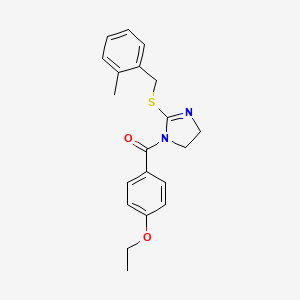
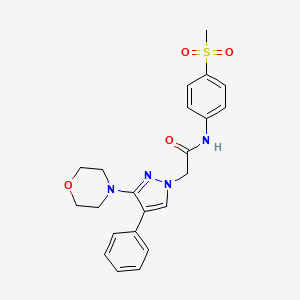
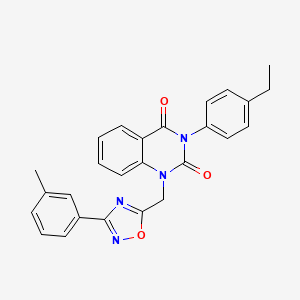
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)
![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)
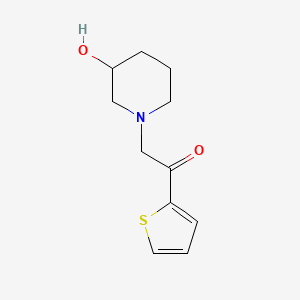
![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)
![N-methyl-2-(methylsulfanyl)-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2990715.png)
